3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peruvoside can be obtained from the fruit or seeds of Thevetia neriifolia through a fermentation process that releases glycosides from the vegetable source . The glycosides are then extracted and separated using chromatography . The process involves the following steps:
Fermentation: The fruit or seeds are subjected to fermentation to release glycosides.
Extraction: The glycosides are extracted from the fermentation product.
Separation: Peruvoside is separated from the extracted glycoside mixture using chromatography.
Industrial Production Methods
Industrial production of peruvoside involves large-scale extraction from Thevetia neriifolia using similar methods as described above. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Peruvoside undergoes various chemical reactions, including:
Oxidation: Peruvoside can be oxidized to form different products.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at various positions on the glycoside molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of peruvoside.
Scientific Research Applications
Peruvoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anti-cancer agent, particularly in treating acute myeloid leukemia.
Industry: Utilized in the development of cardiotonic drugs for heart failure treatment.
Mechanism of Action
Peruvoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular calcium levels . This results in enhanced cardiac contractility and a positive inotropic effect. In cancer cells, peruvoside induces apoptosis by up-regulating CDKN1A expression and activating the cleavage of Caspase 3, 8, and PARP .
Comparison with Similar Compounds
Peruvoside is similar to other cardiac glycosides such as ouabain and digitoxin but has a higher therapeutic window and lower cytotoxicity . Other similar compounds include:
Ouabain: Known for its potent cardiotonic effects but higher toxicity.
Digitoxin: Another cardiac glycoside with similar properties but different pharmacokinetics.
Neriifolin: A moderate potency cardiac glycoside also derived from Thevetia neriifolia.
Peruvoside stands out due to its unique combination of high efficacy and lower toxicity, making it a promising candidate for both cardiac and anti-cancer therapies .
Properties
IUPAC Name |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTSPAGBAFCORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871832 |
Source
|
Record name | 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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